molecular formula C17H21BN2O3 B13702633 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13702633
M. Wt: 312.2 g/mol
InChI Key: ODIWWBOQMIDDCZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a heterocyclic boronic ester featuring a pyrazine core substituted with a benzyloxy group at the 5-position and a boronic acid pinacol ester moiety at the 2-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science . The benzyloxy group enhances lipophilicity and modulates electronic effects, while the pinacol ester protects the boronic acid, improving stability and solubility in organic solvents .

Biological Activity

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, especially its antiviral properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 5-(benzyloxy)pyrazine with boronic acid derivatives under specific conditions to yield the pinacol ester form. The structure of this compound allows for various substitutions that can significantly influence its biological activity.

Table 1: Key Structural Features and Their Impact on Activity

Substituent PositionSubstituent TypeObserved Activity (IC50)
2Hydroxy0.76 μM
6Furan200 nM
4Acetyl3.16 μM
5Isopropyl2.02 μM

The above table summarizes key findings from structure-activity relationship studies, indicating that specific substitutions can enhance or diminish the inhibitory activity against viral proteases, particularly those associated with flavivirus infections such as Zika virus.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with some showing IC50 values as low as 130 nM .

Antiviral Mechanism

The mechanism of action involves the inhibition of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses. By binding to this protease, these compounds prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.

Case Studies

  • Zika Virus Inhibition : A study evaluated various pyrazine derivatives, including those structurally related to this compound. The most potent inhibitors were found to have an EC50 in cellular assays ranging from 300–600 nM against Zika virus replication .
  • Dengue Virus Protease Activity : Similar compounds also showed inhibitory effects on dengue virus protease, highlighting their potential as broad-spectrum antiviral agents .

Research Findings

Recent reviews have summarized advances in the synthesis and bio-applications of pyrazine derivatives, emphasizing their role in medicinal chemistry . The biological evaluations indicate a promising future for these compounds in therapeutic applications against viral infections.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester?

  • Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or photoinduced decarboxylative borylation. For cross-coupling, start with halogenated pyrazine derivatives and react with pinacol borane reagents under Pd(0) catalysis. Optimize with ligands like SPhos or XPhos and solvents such as THF or dioxane at 60–100°C . For photoinduced methods, activate carboxylic acid precursors with N-hydroxyphthalimide esters under visible light in the presence of bis(catecholato)diboron .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store at 0–6°C in airtight, moisture-resistant containers. For long-term storage, use -20°C with desiccants. Avoid repeated freeze-thaw cycles, as moisture exposure can hydrolyze the boronic ester .

Q. Which analytical techniques are suitable for confirming purity and structural integrity?

  • Methodology :

  • Purity : Use GC or HPLC (>97% purity threshold) with non-polar columns (e.g., DB-5) .
  • Structural Confirmation : Employ 1H^{1}\text{H}/13C^{13}\text{C} NMR (characteristic peaks: benzyloxy protons at δ 4.8–5.2 ppm, boronic ester at δ 1.0–1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

  • Methodology :

  • Catalyst System : Use Pd(OAc)2_2 (2–5 mol%) with SPhos ligand (4–10 mol%) in dimethoxyethane (DME) at 80–100°C .
  • Base Selection : Potassium carbonate or cesium fluoride enhances transmetallation efficiency.
  • Moisture Control : Pre-dry solvents and substrates with molecular sieves to prevent boronic ester hydrolysis .

Q. How do researchers address inconsistent reaction yields or side-product formation during coupling?

  • Methodology :

  • Purity Check : Verify boronic ester integrity via HPLC/GC and ensure substrates are free of halide impurities .
  • Mechanistic Insight : Use 11B^{11}\text{B} NMR to monitor boronic ester conversion and detect intermediates like borinic esters .
  • Side Reactions : Competing protodeboronation can be mitigated by lowering reaction temperature or using bulky ligands .

Q. What strategies mitigate steric or electronic challenges in reactions involving the benzyloxy group?

  • Methodology :

  • Protecting Groups : Temporarily replace benzyloxy with TBS (tert-butyldimethylsilyl) ethers if steric hindrance inhibits coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Q. How does the compound’s reactivity compare to analogous pyridine or phenyl boronic esters?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with H2_2O2_2 (UV-vis monitoring at 290–405 nm) to assess boronic ester lability .
  • Electronic Effects : Pyrazine’s electron-deficient ring accelerates transmetallation but may require higher catalyst loading for aryl chlorides .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle and Substituent Positioning

  • 5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester (Target Compound):
    • Pyrazine core with a benzyloxy group at C5 and boronic ester at C2.
    • Unique electronic effects due to the electron-withdrawing pyrazine nitrogen atoms.
  • 4-Benzyloxy-2-formylphenylboronic acid pinacol ester (JN-1084) :

    • Benzene core with benzyloxy at C4 and formyl at C2.
    • Lacks heterocyclic nitrogen, leading to reduced electron-withdrawing effects compared to pyrazine .
  • 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester: Pyridine core with dimethoxymethyl at C3.

Key Structural Differences

Compound Core Structure Substituent Position Key Functional Groups
Target Compound Pyrazine C5, C2 Benzyloxy, boronic ester
JN-1084 Benzene C4, C2 Benzyloxy, formyl, boronic ester
5-(Dimethoxymethyl)pyridine analog Pyridine C5, C2 Dimethoxymethyl, boronic ester

Spectroscopic Properties

  • 1H NMR Characteristics :
    • Pinacol ester methyl protons: All compounds show a singlet at δ 1.3–1.4 ppm for the 12 methyl protons .
    • Benzyloxy protons: Aromatic protons near δ 7.3–7.5 ppm (target compound) vs. δ 4.8–4.9 ppm for –CH2– in benzyl ethers (e.g., JN-1084) .
  • 13C NMR : Boronic ester carbons appear at δ 24–25 ppm (methyl) and δ 84 ppm (quaternary), consistent across analogs .

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in chloroform, acetone, and ethers compared to boronic acids . The benzyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene) relative to analogs with polar substituents (e.g., dimethoxymethyl) .
  • Stability :
    • Pinacol esters are hydrolytically stable under neutral conditions but degrade in acidic or aqueous media. Benzyloxy groups may slow hydrolysis due to steric protection .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • The target compound’s pyrazine core facilitates coupling with electron-deficient aryl halides due to its electron-withdrawing nature.
    • JN-1084 (benzene core) shows broader compatibility with electron-rich partners but lower reactivity with electron-poor halides .
    • 5-(Dimethoxymethyl)pyridine analog : Dimethoxymethyl acts as an electron-donating group, reducing coupling efficiency with electron-deficient substrates .

Yield Comparison in Model Reactions

Compound Partner (Halide) Reaction Yield (%) Conditions
Target Compound 4-Bromobenzaldehyde 82 PdCl2(dppf), dioxane, 80°C
JN-1084 4-Bromobenzaldehyde 75 Similar conditions
5-(Dimethoxymethyl)pyridine analog 4-Bromobenzaldehyde 68 Pd(OAc)2, SPhos, THF

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

IUPAC Name

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

ODIWWBOQMIDDCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

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